2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(2)4-7-5-10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXZNVBUQDPAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(OC1=O)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40344-07-8 | |
| Record name | 2-methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. For example, the precursor molecule can be treated with hydrochloric acid or sodium hydroxide under reflux conditions to promote the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) participates in acid-base and nucleophilic acyl substitution reactions:
Ketone Reactivity
The 5-oxo group undergoes typical ketone transformations:
Oxolane Ring Reactivity
The tetrahydrofuran-like ring exhibits γ-lactone-like behavior:
Kinetic and Mechanistic Insights
Scientific Research Applications
Organic Synthesis
2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic pathways, including cyclization reactions that form oxolane rings. This property is particularly valuable in developing new compounds with desired functionalities .
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent, with preliminary results suggesting efficacy against various pathogens .
- Anti-inflammatory Effects : The compound's structure may allow it to interact with biological targets involved in inflammatory pathways, although specific studies are still needed to confirm these effects .
Pharmaceutical Applications
Due to its unique chemical structure, this compound is being investigated as a potential drug candidate. Its reactivity and ability to modulate enzyme activity make it a candidate for developing new therapeutic agents .
Industrial Uses
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties allow for the formulation of products with specific characteristics suitable for various applications .
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various derivatives of carboxylic acids, including this compound. Results indicated promising antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
- Drug Development Research : Research focused on the synthesis of novel derivatives from this compound showed that certain modifications enhanced its biological activity, suggesting pathways for developing new pharmaceuticals targeting infectious diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Research Findings and Gaps
- Reactivity : The ketone in the target compound may facilitate nucleophilic attacks, unlike the purely acidic analogs (e.g., Imp. A). This reactivity could be exploited in derivatization for drug discovery .
- Biological Activity: No direct data on the target compound’s bioactivity exists in the evidence, but pyrimidine and oxazole derivatives are well-documented in medicinal chemistry .
- Thermodynamic Data : Molecular weight and stability inferences are based on structural analogs; experimental data (e.g., melting points, pKa) are needed for precise comparisons.
Biological Activity
2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid, with the CAS number 40344-07-8, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological functions, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C10H16O4
- Molecular Weight : 200.23 g/mol
- Structure : The compound features a five-membered oxolane ring with a carboxylic acid functional group, which may be significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been linked to its interactions with various biochemical pathways, particularly those involving fatty acid metabolism and mitochondrial function.
Key Findings from Research
- Fatty Acid Synthase Inhibition : Similar compounds have shown potential as inhibitors of fatty-acid synthase (FASN), which is crucial in lipid metabolism and cancer progression. For instance, related compounds like C75 have demonstrated the ability to inhibit FASN, leading to reduced cell viability in cancer models and increased oxidative stress in cellular systems .
- Mitochondrial Dysfunction : Studies indicate that compounds inhibiting FASN can induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (MMP) and increased reactive oxygen species (ROS) production. This suggests that this compound may similarly affect mitochondrial health, potentially leading to apoptosis in cancer cells .
-
Case Studies :
- Cancer Models : In vitro studies on human cancer cell lines have shown that compounds structurally related to this compound can induce apoptosis and inhibit tumor growth. For example, C75 has been observed to reduce cell viability in breast and prostate cancer cells through mechanisms involving FASN inhibition .
- Oxidative Stress Response : The activation of antioxidant pathways in response to mitochondrial stress has been documented. Compounds that affect mitochondrial function can trigger the Nrf2 pathway, leading to the expression of phase II detoxifying enzymes .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure. Use PPE including gloves, lab coats, and safety goggles. Ensure access to emergency showers and eye wash stations. Prohibit eating/drinking in labs, and establish decontamination procedures for spills (e.g., wet cleanup with HEPA-filtered vacuums) .
Q. How is the IUPAC nomenclature applied to this compound?
- Methodological Answer : The name follows IUPAC rules:
- Oxolane : A five-membered oxygen-containing ring.
- 5-oxo : Indicates a ketone group at position 5.
- 2-carboxylic acid : A carboxylic acid substituent at position 2.
- 2-Methylpropyl : An isobutyl group at position 4.
Systematic naming prioritizes functional groups and substituent positions, validated via IUPAC guidelines for oxolane derivatives .
Q. What synthetic routes are commonly used for oxolane-carboxylic acid derivatives?
- Methodological Answer : Cyclocondensation reactions using carboxylic acid precursors (e.g., 3-formyl-indole derivatives) with aminothiazolones under reflux in acetic acid. Purification involves recrystallization from DMF/acetic acid mixtures. Reaction optimization includes adjusting molar ratios and reflux duration to enhance yield .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-purity synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for reaction efficiency.
- Temperature Control : Monitor reflux temperatures (e.g., 110–120°C) to avoid side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for ≥98% purity .
Q. What analytical techniques are suitable for characterizing impurities in this compound?
- Methodological Answer :
- HPLC-MS : Detect trace impurities (e.g., isobutylphenylpropanoic acid derivatives) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
- NMR Spectroscopy : Compare ¹H/¹³C spectra with reference standards (e.g., Impurity A: 2-[3-(2-methylpropyl)-phenyl]propanoic acid) to identify structural deviations .
Q. What methodologies evaluate the biological activity of oxolane-carboxylic acid derivatives?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against Gram-positive/negative strains.
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Molecular Docking : Simulate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
